2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGVNOXWNPGBV-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Chiral 2,6-Dimethylpiperazine
A common approach involves the N-alkylation of optically pure (2S,6R)-2,6-dimethylpiperazine with a suitable hydroxyethylating agent, such as 2-bromoethanol or 2-chloroethanol, under basic conditions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | (2S,6R)-2,6-dimethylpiperazine, 2-bromoethanol, K₂CO₃ | 70–90 | Solvent: DMF or acetonitrile, 50–80°C |
| 2 | Purification by extraction and column chromatography | - | Silica gel, EtOAc/hexane eluent |
- The reaction proceeds via nucleophilic substitution at the terminal halide of the hydroxyethylating agent.
- The use of a non-nucleophilic base (e.g., potassium carbonate) is preferred to minimize side reactions.
- The stereochemistry of the starting piperazine is retained in the product.
Research Findings:
This method is widely used for N-alkylation of piperazines and is adaptable to various scales. Reported yields are generally high, and the method is compatible with a range of functional groups.
Reductive Amination Approach
An alternative strategy involves the reductive amination of a suitable 2,6-dimethylpiperazine derivative with an aldehyde (e.g., acetaldehyde or hydroxyacetaldehyde), followed by reduction.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | (2S,6R)-2,6-dimethylpiperazine, hydroxyacetaldehyde | 60–80 | Solvent: MeOH, room temperature |
| 2 | Reducing agent: NaBH₃CN or NaBH(OAc)₃ | Mild conditions, avoids over-reduction | |
| 3 | Purification by chromatography |
- This method allows for the direct introduction of the hydroxyethyl group on the piperazine nitrogen.
- Careful control of reaction conditions is required to avoid over-reduction or side reactions.
Research Findings:
Reductive amination is a robust and scalable route for secondary amine functionalization, with moderate to high yields and good selectivity for the monoalkylated product.
Data Table: Typical Reaction Conditions and Yields
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N-Alkylation | 2-bromoethanol, K₂CO₃ | DMF | 60–80°C | 12–24 h | 70–90 |
| Reductive Amination | Hydroxyacetaldehyde, NaBH₃CN | MeOH | RT | 6–18 h | 60–80 |
| Ring Construction + Alkylation | Chiral diamine, diketone, 2-bromoethanol | EtOH/DMF | 50–80°C | 24–48 h | 50–85 |
Additional Notes and Considerations
- Chiral Purity: The (2S,6R) configuration must be ensured either by chiral resolution or by using enantiomerically pure starting materials.
- Side Products: Overalkylation and O-alkylation (on the hydroxyl group) are possible but can be minimized by stoichiometric control and choice of base.
- Purification: Standard silica gel chromatography is generally sufficient; however, enantiomeric purity may require chiral HPLC analysis and purification.
Literature and Patent Evidence
- Patent literature describes the use of N-alkylation and reductive amination strategies for related piperazine derivatives, supporting the methods outlined above.
- Detailed synthetic procedures for analogous compounds, including yields and purification methods, are available in peer-reviewed articles and patent filings.
Chemical Reactions Analysis
Types of Reactions
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The target compound’s methyl groups enhance lipophilicity (predicted logP ~1.5) relative to 2-(2-(piperazin-1-yl)ethoxy)ethanol (logP ~−0.3), favoring passive diffusion across biological membranes .
- Stereochemical Influence : The (2S,6R) configuration in the target compound and SDH inhibitor () underscores the role of chirality in bioactivity, as enantiomers may exhibit divergent binding affinities.
Enzyme Inhibition
- Sorbitol Dehydrogenase (SDH): The pyrimidinyl-substituted analog () demonstrates potent SDH inhibition (IC₅₀ = 4.0 µM), attributed to its aromatic pyrimidine group engaging in π-π interactions with the enzyme’s active site.
- Selectivity: Derivatives with bulky groups (e.g., cyclohexylmethyl in ) may exhibit reduced off-target effects due to steric exclusion from non-target enzymes.
Biological Activity
2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol (CAS No. 1258073-92-5) is a piperazine derivative with significant potential in various biological applications. Its unique structure, characterized by a dimethylpiperazine ring and an ethanol moiety, allows for diverse interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₈H₁₈N₂O
- Molecular Weight: 158.24 g/mol
- Structure: The compound features a piperazine ring with two methyl groups at the 2 and 6 positions, contributing to its steric properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation: The compound acts as a ligand for neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This modulation can influence mood regulation and cognitive functions.
- Antimicrobial Activity: Studies have indicated that piperazine derivatives exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways within the pathogens.
Antimicrobial Properties
Research has shown that compounds similar to this compound possess notable antimicrobial effects. For instance:
- Study Findings: A comparative study demonstrated that piperazine derivatives significantly inhibited the growth of various bacterial strains. The specific activity against Gram-positive and Gram-negative bacteria highlights the compound's potential as an antimicrobial agent.
Neuropharmacological Effects
The compound's ability to interact with central nervous system receptors suggests potential neuropharmacological applications:
- Dopaminergic Activity: Preliminary studies indicate that derivatives can act on dopamine receptors without inducing typical psychostimulant effects, suggesting a unique profile that may be beneficial in treating conditions like ADHD or depression .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers tested the efficacy of this compound against common pathogens:
- Methodology: The compound was subjected to disk diffusion assays against Staphylococcus aureus and Escherichia coli.
- Results: The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
Case Study 2: Neuropharmacological Assessment
A study evaluated the effects of the compound on behavioral models in rodents:
- Methodology: Rodents were administered varying doses of the compound to assess changes in locomotor activity and anxiety-like behaviors.
- Results: Doses resulted in reduced anxiety-like behaviors without significant side effects on motor function, suggesting potential therapeutic benefits for anxiety disorders .
Research Findings Summary
Q & A
Basic: What are the key physical and thermochemical properties of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol relevant to experimental design?
Methodological Answer:
Key properties include boiling point (≈519.2 K for analogous piperazine derivatives), enthalpy of vaporization (ΔvapH° ≈78.8 kJ/mol), and liquid-phase formation enthalpy (ΔfH°liquid = -227.6 kJ/mol) . These parameters guide solvent selection, distillation protocols, and stability assessments. For experimental validation, use differential scanning calorimetry (DSC) to measure melting points and bomb calorimetry for combustion enthalpy. Cross-reference with computational models (e.g., Gaussian DFT) to resolve discrepancies.
Basic: What crystallographic methods are suitable for structural elucidation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving stereochemistry at the (2S,6R) positions . Key steps:
- Grow crystals via slow evaporation in ethanol/water (3:1 v/v).
- Collect data at 100 K to minimize thermal motion.
- Refine using SHELXTL (Bruker AXS) or Olex2, focusing on anisotropic displacement parameters for methyl groups.
- Validate chirality using Flack parameter analysis (target: <0.1).
Advanced: How to optimize the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer:
Employ asymmetric catalysis or chiral auxiliaries. Example protocol:
- React (2S,6R)-2,6-dimethylpiperazine with ethylene oxide in anhydrous THF at 0–5°C under N2.
- Maintain pH 8–9 using triethylamine to suppress racemization.
- Monitor reaction progress via chiral HPLC (Chiralpak IG column, 80:20 hexane/EtOH).
- Purify via fractional crystallization (ethyl acetate/hexane) to achieve enantiomeric excess >98% .
Advanced: How to address discrepancies in reported thermochemical data for piperazine ethanol derivatives?
Methodological Answer:
Resolve contradictions (e.g., ΔcH°liquid = -4134.3 kJ/mol vs. other studies) through:
- Replication: Use bomb calorimetry with high-purity samples (>99%, verified by HPLC).
- Standardization: Calibrate with benzoic acid (ΔcH° = -26.434 kJ/g).
- Statistical analysis: Apply Grubbs’ test to identify outliers.
- Cross-validation: Compare with computational thermochemistry (e.g., G4MP2) to assess systematic errors .
Basic: What analytical techniques confirm the molecular structure and purity of this compound?
Methodological Answer:
- NMR: 1H (δ 2.5–3.5 ppm for piperazine protons; δ 1.2–1.5 ppm for methyl groups) and 13C (δ 50–60 ppm for N-CH2) .
- High-resolution MS: Match observed m/z (theoretical MW 174.24) with [M+H]+.
- HPLC: Use C18 column (0.1% TFA in H2O/MeCN gradient, λ = 254 nm) to confirm purity ≥95%.
- IR: O-H stretch at ~3300 cm⁻¹ and C-N stretches at 1100–1250 cm⁻¹ .
Advanced: What strategies enable pharmacological profiling of this compound despite limited toxicity data?
Methodological Answer:
- In silico prediction: Use ProTox-II or ADMETlab for mutagenicity/hERG liability.
- Tiered in vitro assays:
- Ames test (TA98 strain) for mutagenicity.
- hERG binding assay (IC50 via patch-clamp).
- Hepatocyte viability (EC50 via MTT assay).
- Read-across analysis: Compare with 1-piperazineethanol (CAS 103-76-4) for acute toxicity extrapolation .
Basic: How to assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability: Perform thermogravimetric analysis (TGA) from 25–300°C (heating rate 10°C/min).
- Hydrolytic stability: Incubate in PBS (pH 7.4/2.0) at 37°C for 48h; analyze degradation via LC-MS.
- Light sensitivity: Expose to UV (254 nm) for 24h; monitor photodegradation by UV-Vis spectroscopy.
- Store desiccated at -20°C in amber vials to prevent hygroscopicity and oxidation .
Advanced: What chromatographic methods resolve enantiomeric impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC: Use Chiralpak IG-3 column (4.6 × 250 mm), mobile phase: n-hexane/ethanol (85:15) + 0.1% diethylamine. Flow rate: 1.0 mL/min; UV detection at 220 nm.
- CE with cyclodextrins: 50 mM borate buffer (pH 9.0) with 10 mM sulfated β-cyclodextrin. Voltage: 25 kV; detection at 200 nm.
- Validate method robustness via ICH Q2(R1) guidelines (precision RSD <2%) .
Basic: What spectroscopic techniques characterize hydrogen bonding interactions in this compound?
Methodological Answer:
- FT-IR: Analyze O-H stretching (broad peak ~3300 cm⁻¹) and N-H bending (1600–1500 cm⁻¹).
- Solid-state NMR: 15N CP-MAS to probe piperazine ring interactions.
- X-ray crystallography: Identify intermolecular H-bonds (e.g., ethanol OH to piperazine N) using Mercury software .
Advanced: How to design SAR studies for analogs targeting piperazine-based receptors?
Methodological Answer:
- Core modifications: Introduce substituents at C2/C6 (e.g., -CF3, -OCH3) to modulate steric/electronic effects.
- Pharmacophore mapping: Use MOE or Schrödinger to identify critical H-bond donors (ethanol OH) and hydrophobic pockets (methyl groups).
- In vitro binding: Screen against serotonin/dopamine receptors (Ki via radioligand assays).
- MD simulations: Analyze ligand-receptor stability (GROMACS, 100 ns trajectories) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
